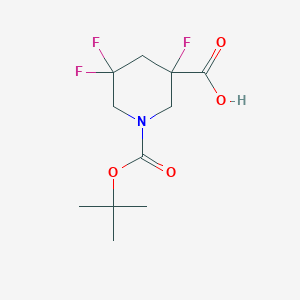

1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

3,5,5-trifluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-10(12,7(16)17)4-11(13,14)6-15/h4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMNVTBWLXQFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key transformations include:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., DCC/DMAP) to form methyl or ethyl esters. For example, methyl ester formation via diazomethane is a common method for carboxylic acids .

-

Amidation : Couples with amines using carbodiimide reagents (e.g., EDC·HCl) to generate amides. This is critical in peptide synthesis or drug conjugate formation .

-

Decarboxylation : Under thermal or oxidative conditions, the carboxylic acid may lose CO2, forming a trifluoromethyl-substituted piperidine derivative.

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Esterification | CH2N2, ether | Methyl ester | ~90% |

| Amidation | EDC·HCl, DMAP, amine | Amide | 60–85% |

| Decarboxylation | Heat (Δ), Cu(OAc)2 | Trifluoromethyl piperidine | Variable |

*Yields estimated from analogous reactions in literature .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Trifluoroacetic Acid (TFA) : In dichloromethane (DCM) at 0–25°C, Boc removal generates the free amine, which can participate in subsequent alkylation or acylation reactions .

-

HCl in Dioxane : Provides the hydrochloride salt of the deprotected amine, useful for salt formation or further functionalization .

Key Consideration : The trifluoromethyl group enhances electron-withdrawing effects, potentially accelerating acid-catalyzed deprotection compared to non-fluorinated analogs .

Trifluoromethyl Group Influence

The 3,5,5-trifluoropiperidine scaffold introduces unique reactivity:

-

Electrophilic Substitution Resistance : Fluorine’s electronegativity stabilizes the ring against electrophilic attack, directing reactions to the carboxylic acid or amine sites.

-

Hydrogen Bonding : The trifluoromethyl group may alter solubility in polar solvents (e.g., DMF, THF) and influence crystallization behavior .

Ring Functionalization

The piperidine ring can undergo selective modifications:

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces double bonds (if present) but leaves fluorinated carbons intact .

-

Oxidation : Strong oxidants (e.g., KMnO4) may convert secondary alcohols (if generated) to ketones, though fluorinated carbons are generally resistant .

Table 2: Comparative Reactivity of Fluorinated Piperidines

Stability and Handling

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring and the introduction of the tert-butyloxycarbonyl (Boc) protecting group. Various methods have been developed to achieve high yields and purity, including the use of fluorinated reagents which enhance the reactivity of intermediates.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- The compound serves as an important intermediate in the synthesis of novel piperidine derivatives. These derivatives are being explored for their potential therapeutic effects, particularly in treating neurological disorders and metabolic diseases.

-

Inhibitors of Enzymatic Activity

- Research indicates that 1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant in the development of drugs targeting cancer progression and immune response modulation.

-

Potential GPR119 Agonist

- Studies suggest that this compound may function as a GPR119 agonist, which could be beneficial for managing type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis.

The biological activity of this compound has been investigated through various studies:

- Mechanism of Action : It is believed to interact with specific biological targets, leading to modulation of metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy .

- Case Studies :

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Fluorination Impact

- Electronegativity and Reactivity: The trifluoro substitution in the target compound enhances electron-withdrawing effects compared to difluoro (CAS 1255666-86-4) and monofluoro (CAS 1303974-46-0) analogues. This increases acidity at the carboxylic acid group, influencing its reactivity in coupling reactions .

Stereochemical and Positional Effects

- The carboxylic acid group at the 3-position (target compound) versus the 4-position (CAS 1303974-46-0) alters steric hindrance in molecular interactions, impacting binding to enzyme active sites (e.g., proteases) .

- Chiral non-fluorinated derivatives (CAS 88495-54-9) rely on stereochemistry for enantioselective activity, whereas fluorine substitution in the target compound provides metabolic stability against oxidative degradation .

Research and Industrial Relevance

The trifluoro derivative is prioritized in drug discovery for its balanced physicochemical properties. For example, its enhanced metabolic stability over non-fluorinated analogues makes it a candidate for kinase inhibitors targeting hydrophobic binding pockets . In contrast, the difluoro variant (CAS 1255666-86-4) is often used in early-stage SAR studies to minimize synthetic complexity .

Biological Activity

1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid (CAS No. 1303974-65-3) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular formula of this compound is C₁₁H₁₄F₃N₁O₄. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the compound's lipophilicity and biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, a study involving various piperidine analogs showed that modifications at specific positions could enhance their inhibitory effects on tumor cell lines, particularly those with mutations in oncogenes such as KRAS and BRAF .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| ARN25499 | 2.6 | SKM28 (Melanoma) |

| ARN25062 | 3.9 | A375 (Melanoma) |

| Compound X | 4.5 | SW480 (Colon Cancer) |

The biological activity of this compound is hypothesized to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound has shown potential in inhibiting the RHOJ/CDC42 pathways, which are known to activate downstream signaling cascades crucial for tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of fluorine atoms enhances the potency of piperidine derivatives by increasing their metabolic stability and altering their interaction with biological targets. Computational modeling has been employed to predict the affinity of these compounds for various receptors, leading to the identification of promising candidates for further development .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased potency |

| Piperidine Moiety | Essential for activity |

| Carboxylic Acid Group | Influences solubility |

Case Studies

- Piperidine Bioisostere Studies : A study demonstrated that replacing certain functional groups with piperidine bioisosteres led to improved binding affinities for P2Y14 receptors. This highlights the importance of structural modifications in enhancing biological activity .

- In Vivo Studies : In vivo experiments using patient-derived xenograft (PDX) models revealed that compounds similar to this compound significantly inhibited tumor growth compared to controls. These findings support the potential therapeutic applications of these compounds in oncology .

Q & A

Basic: What are the recommended synthetic routes and purity validation methods for this compound?

Methodological Answer:

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a fluorinated piperidine precursor. Fluorination at positions 3,5,5 can be achieved via electrophilic or nucleophilic fluorination reagents under controlled conditions. A key step is maintaining anhydrous conditions to prevent Boc group cleavage. Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) followed by recrystallization from ethanol or acetonitrile. Purity validation is performed using HPLC (C18 column, UV detection at 210–254 nm) and LC-MS to confirm molecular ion peaks. Reported purity levels for commercially available batches reach 95% (Combi-Blocks, QK-2832) .

Basic: What storage conditions and handling precautions are critical for maintaining stability?

Methodological Answer:

Stability data indicate the compound should be stored under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Incompatible materials include strong acids/bases, which may cleave the Boc moiety. While no specific decomposition products are reported, general precautions for fluorinated compounds apply: use fume hoods, avoid direct light, and monitor for unexpected exotherms during reactions. Safety Data Sheets (SDS) recommend consulting a physician if exposed and providing SDS documentation during medical evaluation .

Advanced: How do the 3,5,5-trifluoro substituents influence electronic properties and reactivity?

Methodological Answer:

The trifluoromethyl groups induce significant electron-withdrawing effects, lowering the piperidine ring’s basicity and altering nucleophilic reactivity. Computational studies (e.g., DFT) can quantify these effects by analyzing LUMO localization and partial charge distribution. Experimentally, compare reactivity with non-fluorinated or difluorinated analogs (e.g., 5,5-difluoro derivatives) in SN2 or cross-coupling reactions. Fluorine’s steric bulk may also hinder access to axial reaction sites, requiring bulky ligands in catalytic systems .

Advanced: What analytical techniques resolve stereochemistry and fluorine substitution patterns?

Methodological Answer:

- NMR : 19F NMR (470 MHz, CDCl3) identifies distinct chemical shifts for axial/equatorial fluorines. 1H-13C HMBC correlations clarify substituent positions.

- X-ray Crystallography : Resolves absolute stereochemistry but requires high-quality single crystals.

- IR Spectroscopy : Confirms Boc group integrity via C=O stretches (~1680–1720 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (C11H15F3NO4) .

Advanced: Can photoredox catalysis modify the Boc-protected scaffold?

Methodological Answer:

Yes. Ru(bpy)₃²⁺ or organic photocatalysts (e.g., eosin Y) enable single-electron transfer (SET) processes. For example:

- Decarboxylative Coupling : Under blue light (450 nm), the carboxylic acid undergoes oxidative decarboxylation to generate radicals for C–C bond formation.

- Boc Deprotection : Photoredox conditions (e.g., Ir(ppy)₃, DIPEA) can cleave Boc groups via radical pathways, though competing fluorination side reactions require optimization .

Basic: Are hazardous decomposition products or reactions documented?

Methodological Answer:

No specific decomposition products are reported, but thermal degradation (TGA/DSC analysis) should be monitored. Avoid high temperatures (>150°C) to prevent Boc cleavage or HF release. Incompatibility with oxidizers (e.g., peroxides) is inferred from analogous Boc-protected compounds. Always conduct small-scale reaction screenings with real-time IR or GC-MS monitoring .

Advanced: How to selectively functionalize the piperidine ring without Boc cleavage?

Methodological Answer:

- Protecting Group Compatibility : Use mild bases (e.g., K2CO3) instead of strong bases (NaOH) to preserve the Boc group.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 tolerate Boc groups at 80–100°C.

- Electrophilic Aromatic Substitution : Direct fluorination/chlorination requires Boc deactivation via Lewis acids (e.g., BF3·Et2O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.